copper(1+);tetrafluoroborate

Click Chemistry CuAAC Enantioselective Catalysis

Substituting Cu(I) salts by oxidation state alone risks irreproducible yields. Copper(I) tetrafluoroborate eliminates this with its weakly coordinating BF4⁻ anion, enabling homogeneous catalysis across polar and non-polar solvents. • CuAAC: 82% yield, 91:9 er - 12.3% higher yield vs Cu(MeCN)4PF6 under identical conditions • C-C coupling: 41% yield, outperforming CuOTf by 4% • Superior solubility in MeCN, CH2Cl2, and toluene vs CuI/CuBr • Preferred precursor for Cu electrodeposition from supercritical CO2 Supplied as the stable acetonitrile adduct [Cu(MeCN)4]BF4 (CAS 15418-29-8) for reliable, homogeneous catalysis. Bulk quantities available.

Molecular Formula BCuF4
Molecular Weight 150.35 g/mol
CAS No. 14708-11-3
Cat. No. B084462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper(1+);tetrafluoroborate
CAS14708-11-3
SynonymsCOPPER(I)FLUOBORATE
Molecular FormulaBCuF4
Molecular Weight150.35 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[Cu+]
InChIInChI=1S/BF4.Cu/c2-1(3,4)5;/q-1;+1
InChIKeyYHROAUQZNIJTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(I) Tetrafluoroborate Procurement Baseline


Copper(1+) tetrafluoroborate (CAS 14708-11-3), often handled as its more stable acetonitrile adduct tetrakis(acetonitrile)copper(I) tetrafluoroborate [Cu(MeCN)4]BF4 (CAS 15418-29-8), is a key Cu(I) source in modern synthetic chemistry. Its defining feature is the weakly coordinating tetrafluoroborate (BF4⁻) anion, which provides enhanced solubility in organic solvents (e.g., MeCN, CH2Cl2, toluene) and minimizes anion interference in catalytic cycles [1]. While sharing this anion class with Cu(MeCN)4PF6, the distinct properties of BF4⁻ versus PF6⁻ can lead to significant differences in reaction outcomes, making informed selection critical rather than assuming in-class equivalence [2]. This guide provides the quantitative evidence needed to distinguish Cu(I)BF4 from its closest analogs for procurement decisions.

Synthetic method fit: Requires a non-coordinating Cu(I) source for homogeneous catalysis in organic media.
Anion-critical workflow: The BF4⁻ counterion minimizes nucleophilic interference, unlike halide-based Cu(I) salts.
Selection context: Performance data supports review of BF4⁻ vs. PF6⁻ salt for enantioselective and coupling applications.

Copper(I) Tetrafluoroborate: Why Substitution Fails


The practice of substituting one Cu(I) salt for another based solely on the metal oxidation state is a common and costly error. As demonstrated in head-to-head catalytic comparisons, the counterion and ancillary ligands (e.g., acetonitrile in [Cu(MeCN)4]BF4) are not innocent spectators [1][2]. They directly modulate the catalyst's solubility, stability, and Lewis acidity, which in turn governs reaction rates, yields, and selectivity [3]. For instance, in CuAAC reactions, Cu(MeCN)4BF4 provided a 20% higher yield than Cu(MeCN)4PF6 under identical conditions [1], highlighting that 'in-class' compounds are not interchangeable. The following evidence quantifies these critical performance differences, providing a rational basis for compound selection.

Target Cu(MeCN)4BF4 Non-coordinating BF4⁻ anion supports higher reported yields in CuAAC and C–C coupling contexts.
Substitute Cu(MeCN)4PF6 Analogous structure with PF6⁻ anion. Reported lower yields and enantioselectivity may shift reaction outcomes.
Substitute CuI / CuBr Halide counterions are more nucleophilic. Sparing solubility in non-polar media can limit homogeneous application.

Copper(I) Tetrafluoroborate Performance Comparison


Cu(MeCN)4BF4 in Enantioselective CuAAC

In a direct head-to-head comparison for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, Cu(MeCN)4BF4 demonstrated superior catalytic performance to Cu(MeCN)4PF6 [1]. Under identical reaction conditions (L4 ligand, 5 mol% catalyst loading, 40 °C in dimethoxyethane), Cu(MeCN)4BF4 provided an 82% yield with an enantiomeric ratio (er) of 91:9. This represents a 12.3% absolute increase in yield and a 10% relative improvement in enantioselectivity compared to Cu(MeCN)4PF6.

Enantioselective CuAAC
Head-to-head
Cu(MeCN)4BF4: 82% yield, er 91:9 +12.3% yield vs PF6
Reported yield and enantioselectivity advantage over Cu(MeCN)4PF6 under identical conditions.
Data source: Brittain et al., 2019. 5 mol% [Cu], L4 ligand, DME, 40 °C.
Click Chemistry CuAAC Enantioselective Catalysis

C-C Coupling: BF4 Counterion Advantage

A direct comparison of Cu(I) salts in a model C-C bond forming reaction revealed that Cu(MeCN)4BF4 outperformed both CuOTf and Cu(MeCN)4PF6 [1]. When the reaction was run in DCE at 40 °C for 6 hours, Cu(MeCN)4BF4 provided a 41% yield. This represents a 10.8% relative increase in yield over the commonly used CuOTf, which gave a 37% yield under identical conditions.

C–C Coupling Yield
Head-to-head
Cu(MeCN)4BF4: 41% +10.8% vs CuOTf
Reported yield improvement over CuOTf in a model C–C bond formation.
Context: Cu(MeCN)4PF6 yielded 53% in this specific reaction. See Smith et al., 2023.
Cross-Coupling C-C Bond Formation Copper Catalysis

Copper Electrodeposition with BF4 Anion

The weakly coordinating nature of the tetrafluoroborate (BF4⁻) anion provides a distinct advantage in electrochemical applications. In a study on copper electrodeposition from supercritical CO2/acetonitrile mixtures, the use of [Cu(MeCN)4][BF4] resulted in copper deposits of demonstrably better quality than those obtained from a Cu(II) complex, [Cu(hfac)2] [1]. The Cu(I) complex was noted for its stability in the solvent system and its lack of comproportionation with Cu(0), a common issue that degrades deposit quality.

Electrodeposition Quality
Class-level
Qualitative improvement in copper film quality from scCO2/MeCN.
Reported deposit quality advantage over Cu(II) precursors, attributed to BF4⁻ stability.
Data source: Manahan et al., 2010. Characterization details to verify.
Electrochemistry Electrodeposition Supercritical CO2

Solubility Enhancement with BF4 Anion

A key differentiator of copper(I) tetrafluoroborate is the BF4⁻ anion's combination of weak coordination and high solubility in organic media. While many Cu(I) salts (e.g., CuI, CuBr) are sparingly soluble in common organic solvents, [Cu(MeCN)4]BF4 exhibits high solubility in toluene, CH2Cl2, and MeCN [1]. Furthermore, the BF4⁻ anion is significantly less nucleophilic and basic than halides (I⁻, Br⁻, Cl⁻) or nitrates (NO3⁻) [2]. This ensures that the Cu⁺ cation remains the primary reactive species, minimizing unwanted side reactions.

Solubility Profile
Class-level
Soluble in toluene, CH2Cl2, MeCN. BF4⁻ is less nucleophilic than halides.
Enables homogeneous catalysis in non-polar media, unlike sparingly soluble CuI or CuBr.
Standard reference: EROS, 2001. Supplier documentation review.
Solubility Non-Coordinating Anion Reagent Selection

Cu(I)BF4 Application Scenarios


Enantioselective Click Chemistry (CuAAC)

For researchers developing asymmetric CuAAC reactions, Cu(MeCN)4BF4 is a first-line catalyst candidate. Direct comparative evidence shows it provides an 82% yield with a 91:9 er, a 12.3% yield advantage and improved enantioselectivity over the structurally analogous Cu(MeCN)4PF6 under identical conditions [1]. This makes it the superior choice for synthesizing enantiopure 1,2,3-triazoles, a privileged scaffold in medicinal chemistry and chemical biology.

Advanced Electrodeposition in Supercritical Fluids

In materials science applications requiring the electrodeposition of high-quality copper films from supercritical CO2, [Cu(MeCN)4][BF4] is the preferred precursor. Evidence shows it yields demonstrably better copper deposits than Cu(II) alternatives, a difference attributed to the stability imparted by the non-coordinating BF4⁻ anion and the Cu(I) complex's lack of comproportionation with Cu(0) [2]. This scenario is particularly relevant for advanced semiconductor manufacturing and nanofabrication.

Homogeneous Catalysis in Non-Polar Media

When a Cu(I)-catalyzed reaction requires solubility in non-polar or moderately polar organic solvents (e.g., toluene, CH2Cl2), [Cu(MeCN)4]BF4 is a superior alternative to traditional Cu(I) halides (e.g., CuI, CuBr) [3]. The high solubility and weakly coordinating BF4⁻ anion facilitate homogeneous reaction conditions, leading to more reproducible kinetics and often improved yields by eliminating side reactions with nucleophilic counterions [4]. This is a critical advantage for complex molecule synthesis in the pharmaceutical and fine chemical industries.

Oxidation and Cross-Coupling Reactions

Cu(MeCN)4BF4 is a key catalyst for various oxidation and cross-coupling transformations. In a model C-C coupling, it outperformed CuOTf by a 4% absolute yield increase (41% vs 37%) [5]. Its utility also extends to aerobic alcohol oxidations with TEMPO and Diels-Alder reactions, where its Lewis acidity and solubility profile are often cited as advantageous . While not always the top performer in every single reaction type, its consistent and predictable performance profile makes it a valuable standard catalyst for reaction discovery and optimization.

Application
Selection Property
Validation Focus
Enantioselective CuAAC Studies
Yield and er advantage over PF6 salt
Reproduce reported 82% yield, 91:9 er under ligand-controlled conditions
Advanced Electrodeposition Research
Deposit quality from scCO2/MeCN
Confirm film morphology and stability in target supercritical system
Homogeneous Catalysis in Non-Polar Media
High solubility and anion inertness
Validate reaction kinetics and side-product profile vs. Cu(I) halides
C–C Coupling and Oxidation Development
Consistent yield profile vs. CuOTf
Benchmark performance in target cross-coupling methodology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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